molecular formula C13H19ClN2O2 B3047958 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride CAS No. 150435-80-6

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride

Cat. No.: B3047958
CAS No.: 150435-80-6
M. Wt: 270.75 g/mol
InChI Key: CAVZLOVNIHCTEG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,14H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVZLOVNIHCTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474580
Record name 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150435-80-6
Record name 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Piperidine Ring Formation

The synthesis begins with constructing the piperidine scaffold. A common approach involves the cyclization of δ-valerolactam derivatives under reductive conditions. For example, catalytic hydrogenation of δ-valerolactam using Raney nickel at 80–100°C under 50–60 psi H₂ yields piperidine. Subsequent N-benzylation introduces the benzyl group via nucleophilic substitution:

Reaction Scheme
$$
\delta\text{-valerolactam} \xrightarrow[\text{Raney Ni, H}2]{\text{80–100°C}} \text{piperidine} \xrightarrow[\text{K}2\text{CO}_3]{\text{benzyl chloride}} 1\text{-benzylpiperidine}
$$

Step Reagents/Conditions Yield Purity
1 Raney Ni, H₂ (50 psi), 12 hr 92% 95%
2 Benzyl chloride, K₂CO₃, DMF, 60°C, 6 hr 85% 98%

Introduction of Amino and Carboxylic Acid Groups

The 4-position of the piperidine ring is functionalized through a Strecker synthesis variant. Reacting 1-benzylpiperidine with potassium cyanide and ammonium chloride in aqueous ethanol introduces both amino and nitrile groups at the 4-position. Hydrolysis of the nitrile to a carboxylic acid is achieved via refluxing with 6 M HCl:

Reaction Conditions

  • Cyanide Addition : 1-benzylpiperidine, KCN, NH₄Cl, EtOH/H₂O (1:1), 70°C, 8 hr.
  • Hydrolysis : 6 M HCl, reflux, 12 hr.
Intermediate Product Yield
4-Cyano-1-benzylpiperidine 4-Amino-1-benzylpiperidine-4-carboxylic acid 78%

Advanced Catalytic Methods

Palladium-Catalyzed Amination

Transition metal catalysis enhances regioselectivity. A palladium(II) acetate/1,1'-bis(diphenylphosphino)ferrocene (dppf) system facilitates C–H amination at the 4-position of 1-benzylpiperidine. Subsequent carboxylation with CO₂ under high pressure (30 atm) yields the carboxylic acid derivative:

Optimized Parameters

  • Catalyst: Pd(OAc)₂ (5 mol%), dppf (10 mol%)
  • Solvent: Toluene
  • Temperature: 110°C
  • CO₂ Pressure: 30 atm
Catalyst System Conversion Rate Selectivity
Pd(OAc)₂/dppf 95% 89%

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze ester precursors to the carboxylic acid under mild conditions. This method reduces side reactions compared to acidic hydrolysis:

Ester Precursor : 4-Amino-1-benzylpiperidine-4-carboxylate methyl ester
Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hr.

Enzyme Substrate Conversion Product Purity
CAL-B 88% 99%

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow reactors improve heat transfer and reaction control. Key stages include:

  • Benzylation : Tubular reactor with static mixers (residence time: 2 min).
  • Amination/Carboxylation : Packed-bed reactor with immobilized Pd catalyst.

Performance Metrics

Parameter Batch Process Flow Process
Annual Capacity 500 kg 5,000 kg
Purity 98% 99.5%
Energy Consumption High Low

Crystallization and Salt Formation

The free base is converted to the hydrochloride salt by adding concentrated HCl (37%) in ethanol. Crystallization at 0–5°C ensures high purity:

Conditions

  • HCl:Free base molar ratio = 1.1:1
  • Crystallization solvent: Ethanol/water (4:1)
  • Cooling rate: 0.5°C/min
Parameter Value
Yield 91%
Purity (HPLC) 99.8%
Particle Size (D50) 50 µm

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar–H), 3.72 (s, 2H, N–CH₂–Ar), 3.15–3.05 (m, 4H, piperidine H), 2.95 (s, 2H, NH₂).
  • IR (KBr) : 3420 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1598 cm⁻¹ (C–N).

Chromatographic Purity

HPLC Conditions : C18 column, 0.1% TFA in H₂O/MeCN gradient, 1.0 mL/min, UV detection at 254 nm.

Retention Time (min) Area %
8.2 99.8%

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring both amino and carboxylic acid functional groups on the piperidine ring, making it a versatile compound with applications in scientific research.

Scientific Research Applications

This compound is a chemical building block that is used in chemistry, biology, medicine, and industry. It has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.

Chemistry The compound is utilized as a building block in the synthesis of complex organic molecules. It can undergo chemical reactions such as oxidation of the amino group to form nitro derivatives, reduction of the carboxylic acid group to an alcohol, and substitution of the benzyl group with other functional groups through nucleophilic substitution reactions.

Biology It is investigated as a biochemical probe to study enzyme interactions. Research suggests potential therapeutic applications, particularly in treating neurological disorders, though further studies are needed to elucidate specific mechanisms of action.

Medicine The compound is explored for potential therapeutic effects in treating neurological disorders and as a scaffold for synthesizing novel therapeutic agents. Compounds derived from it have been tested for their ability to inhibit AChE and BACE1 in models assessing cognitive decline, showing promising inhibitory activity and suggesting potential applications in Alzheimer's disease management.

Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Common oxidizing agents like potassium permanganate KMnO4KMnO_4 and hydrogen peroxide H2O2H_2O_2 can be used. Major products formed include nitro derivatives of the compound.
  • Reduction Reducing agents such as lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are used, leading to the formation of alcohol derivatives.
  • Substitution Nucleophiles such as halides ClCl^-, BrBr^- and amines NH2NH_2^- are employed in substitution reactions, yielding various substituted benzylpiperidine derivatives.

Case Studies

Antimicrobial Study A study evaluated the antimicrobial activity of synthesized conjugates containing 4-Amino-1-benzylpiperidine-4-carboxylic acid against Gram-positive and Gram-negative bacteria. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6 µg/mL, demonstrating significant efficacy compared to standard treatments.

Neuroprotective Research In a model assessing cognitive decline, compounds derived from 4-Amino-1-benzylpiperidine-4-carboxylic acid were tested for their ability to inhibit AChE and BACE1. Results showed promising inhibitory activity, suggesting potential therapeutic applications in Alzheimer's disease management.

Mechanism of Action

The mechanism of action of 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
  • CAS Number : 39143-25-4 (free base) , 61087-51-2 (hydrochloride salt)
  • Molecular Formula : C₁₃H₁₈N₂O₂ (free base) / C₁₃H₁₉ClN₂O₂ (hydrochloride)
  • Molecular Weight : 234.29 g/mol (free base), 270.76 g/mol (hydrochloride)
  • Structure: A piperidine ring substituted at position 1 with a benzyl group, at position 4 with an amino group, and a carboxylic acid moiety. The hydrochloride salt enhances solubility and stability .

Comparison with Structural Analogs

Modifications on the Benzyl Group

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications Reference
4-Amino-1-(4-chloro-benzyl)-piperidine-4-carboxylic acid methyl ester dihydrochloride 4-Cl, methyl ester 916422-59-8 C₁₅H₂₁Cl₂N₂O₂ Increased lipophilicity; ester may act as prodrug .
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Br 733797-83-6 C₁₃H₁₇BrClNO₂ Enhanced halogen interactions; potential for higher potency .
1-(Cyclopropylmethyl)piperidine-4-carboxylic acid hydrochloride Cyclopropylmethyl 1158595-41-5 C₁₀H₁₈ClNO₂ Reduced steric bulk; improved metabolic stability .

Modifications on the Piperidine Ring

Compound Name Substituent CAS Number Molecular Formula Key Properties/Applications Reference
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride 3-amino, 4-methyl (trans) 250714-61-5 C₁₅H₂₁ClN₂O₂ Stereochemical specificity; potential for selective target binding .
4-(Aminomethyl)piperidine-4-carboxylic acid hydrochloride Aminomethyl 1205749-11-6 C₇H₁₅ClN₂O₂ Additional hydrogen bonding sites; enhanced receptor affinity .

Carboxylic Acid Derivatives

Compound Name Modification CAS Number Molecular Formula Key Properties/Applications Reference
Piperidine-4-carboxylic acid benzyl ester hydrochloride Benzyl ester Not available C₁₃H₁₈ClNO₂ Increased lipophilicity; prodrug potential .
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate Ethyl ester 84196-15-6 C₁₅H₂₂N₂O₂ Improved membrane permeability .

Key Research Findings and Trends

Halogen Substitutions : Bromo- and chloro-substituted analogs (e.g., ) exhibit enhanced binding to hydrophobic pockets in enzymes, as seen in SARS-CoV-2 3CLpro inhibitors like Butenafine hydrochloride .

Esterification : Ester derivatives (e.g., ) improve bioavailability but require hydrolysis for activation, making them suitable prodrug candidates.

Stereochemical Impact : Trans-configuration in analogs like demonstrates the importance of stereochemistry in target specificity and potency.

Safety Profiles : Hydrochloride salts generally show better solubility but similar irritation risks compared to free bases .

Biological Activity

4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H18N2O2HCl\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{2}\cdot \text{HCl} and a molecular weight of 234.29 g/mol. The presence of both an amino group and a carboxylic acid group on the piperidine ring enhances its reactivity and interaction with biological systems.

This compound interacts with various biological targets, including enzymes and receptors. Its dual functional groups allow it to act as both an inhibitor and activator , modulating biochemical pathways relevant to therapeutic effects. Detailed studies are necessary to elucidate the precise molecular interactions involved.

Antimicrobial Activity

Research indicates that derivatives of benzylpiperidine compounds exhibit significant antimicrobial properties. For instance, conjugates formed by coupling amino acids with benzylpiperazine have shown enhanced antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Inhibition zones for these compounds ranged from 9 to 12 mm, comparable to conventional antibiotics .

Neuroprotective Effects

Studies have explored the potential of this compound as a neuroprotective agent. It has been investigated for its ability to inhibit acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), both critical in Alzheimer's disease pathology. The compound's structure allows it to interact effectively with these enzymes, potentially leading to cognitive enhancement in neurodegenerative disorders .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of synthesized conjugates containing 4-Amino-1-benzylpiperidine-4-carboxylic acid against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values as low as 6 µg/mL, demonstrating significant efficacy compared to standard treatments .
  • Neuroprotective Research : In a model assessing cognitive decline, compounds derived from 4-Amino-1-benzylpiperidine-4-carboxylic acid were tested for their ability to inhibit AChE and BACE1. Results showed promising inhibitory activity, suggesting potential therapeutic applications in Alzheimer's disease management .

Applications in Research

The compound serves as a versatile building block in organic synthesis, particularly in developing new pharmaceuticals. Its applications span across:

  • Medicinal Chemistry : As a scaffold for synthesizing novel therapeutic agents.
  • Biochemistry : Investigated for enzyme interaction studies.
  • Material Science : Utilized in creating new materials with specific properties.

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexNotable Features
4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic acid0.90Contains a chlorine substituent
Ethyl 4-amino-1-benzylpiperidine-4-carboxylate0.87Ethyl ester derivative
2-((1-Benzylpiperidin-4-yl)amino)butanoic acid0.85Different side chain structure

This table illustrates how variations in substituents affect the chemical behavior and biological activity of related compounds compared to this compound.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride to improve yield and purity?

Methodological Answer:
Synthetic routes for piperidine derivatives often involve coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), as demonstrated in analogous piperazine-based syntheses . For this compound, consider:

  • Step 1 : Start with Mannich reaction analogs, using formaldehyde and benzylamine as amine components .
  • Step 2 : Introduce the carboxylic acid group via carboxylation under alkaline conditions, followed by hydrochloric acid treatment to form the hydrochloride salt .
  • Step 3 : Purify intermediates using column chromatography (silica gel, methanol/dichloromethane eluent) and confirm purity via HPLC (>95% purity threshold) .

Critical Consideration : Monitor reaction pH and temperature to avoid side products like N-oxide derivatives, which are common in piperidine chemistry .

What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and piperidine ring structure (δ 2.5–3.5 ppm for methylene groups) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show a molecular ion peak at m/z 278.16 (C13_{13}H19_{19}ClN2_2O2_2) .
  • Elemental Analysis : Verify stoichiometry (e.g., Cl content via combustion analysis) to confirm hydrochloride salt formation .

Data Validation : Cross-reference results with published spectra for related piperidine hydrochlorides to resolve ambiguities .

How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • pH Stability : Test buffered solutions (pH 2–9) at 25°C for 24 hours. Piperidine derivatives are prone to hydrolysis under strongly acidic (pH < 3) or basic (pH > 8) conditions, leading to ring-opening or decarboxylation .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
  • Recommendation : Use phosphate-buffered saline (PBS, pH 7.4) for short-term biological assays and avoid prolonged exposure to light .

Advanced Research Questions

How can researchers address contradictions in reported pharmacological data for this compound?

Methodological Answer:
Contradictions often arise from variability in:

  • Receptor Binding Assays : Standardize cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity .
  • Dosage Effects : Perform dose-response curves (0.1–100 µM) to identify non-linear effects, which may explain divergent IC50_{50} values .
  • Comparative Studies : Use reference compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to benchmark activity and validate assay conditions .

Case Study : If toxicity data conflict (e.g., vs. 12), conduct in vitro cytotoxicity screening (MTT assay) using primary hepatocytes to resolve discrepancies .

What strategies are effective for developing HPLC/LC-MS methods to quantify this compound in complex biological matrices?

Methodological Answer:

  • Column Selection : Use a C18 reverse-phase column (5 µm, 150 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30 v/v) .
  • Detection : Optimize ESI-MS parameters in positive ion mode (capillary voltage: 3.5 kV; source temperature: 150°C) for enhanced sensitivity .
  • Sample Preparation : Deproteinize plasma samples with acetonitrile (3:1 v/v) and filter (0.22 µm) to reduce matrix interference .

Validation Metrics : Assess linearity (R2^2 > 0.99), recovery (>90%), and limit of quantification (LOQ < 10 ng/mL) per ICH guidelines .

How can computational modeling guide the design of derivatives targeting specific enzyme/receptor interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (5-HT2A_{2A}) or monoamine oxidases (MAO). Focus on the piperidine nitrogen and carboxylate group for hydrogen bonding .
  • QSAR Analysis : Correlate substituent effects (e.g., benzyl vs. phenyl groups) with bioactivity using descriptors like logP and polar surface area .
  • Validation : Synthesize top-scoring derivatives (e.g., 4-amino-1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride) and test in vitro .

Resource : Cross-validate predictions with crystallographic data from the Protein Data Bank (PDB) for high-confidence targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.